Cas no 1807201-33-7 (2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride)

2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride is a versatile sulfonylation reagent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its reactive chloromethyl and sulfonyl chloride functionalities enable selective modifications, making it valuable in the preparation of sulfonamides, sulfonate esters, and other derivatives. The presence of electron-withdrawing cyano and nitro groups enhances its reactivity in nucleophilic substitution reactions. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex molecular architectures. Its stability under controlled conditions ensures reliable handling in synthetic workflows. Proper storage in a cool, dry environment is recommended to maintain its reactivity and shelf life.
2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride structure
1807201-33-7 structure
Product Name:2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride
CAS No:1807201-33-7
MF:C8H4Cl2N2O4S
MW:295.099358558655
CID:4792077
Update Time:2025-06-13

2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride
    • Inchi: 1S/C8H4Cl2N2O4S/c9-3-5-1-7(12(13)14)6(4-11)2-8(5)17(10,15)16/h1-2H,3H2
    • InChI Key: NQDATTXPPHRPJG-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C#N)C(=CC=1CCl)[N+](=O)[O-])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 446
  • XLogP3: 1.9
  • Topological Polar Surface Area: 112

2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013012121-250mg
2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride
1807201-33-7 97%
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Additional information on 2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride

Comprehensive Overview of 2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride (CAS No. 1807201-33-7)

2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride (CAS No. 1807201-33-7) is a highly specialized chemical compound widely utilized in organic synthesis and pharmaceutical research. This sulfonyl chloride derivative is characterized by its unique molecular structure, featuring a chloromethyl group, a cyano substituent, and a nitro functionality. These functional groups make it a versatile intermediate for constructing complex molecules, particularly in the development of agrochemicals, dyes, and advanced materials.

The compound's CAS number 1807201-33-7 is a critical identifier for researchers and manufacturers seeking high-purity reagents. Its sulfonyl chloride moiety is particularly valuable in nucleophilic substitution reactions, enabling the formation of sulfonamides or sulfonate esters. Recent trends in green chemistry have spurred interest in optimizing its synthesis to reduce environmental impact, aligning with the growing demand for sustainable chemical processes.

In analytical applications, 2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride demonstrates exceptional reactivity due to its electron-withdrawing nitro and cyano groups. This property is leveraged in HPLC derivatization techniques for detecting trace compounds, a topic frequently searched in academic circles. The compound's stability under controlled conditions makes it suitable for high-throughput screening in drug discovery, addressing current industry needs for accelerated R&D cycles.

From a commercial perspective, suppliers often highlight the compound's role in peptide modification and bioconjugation strategies. These applications are particularly relevant given the surge in biopharmaceutical development, where precise molecular modifications are essential. The chloromethyl group's reactivity also facilitates its use in polymer chemistry, contributing to innovations in smart materials – a trending research area with significant industrial potential.

Quality control of CAS 1807201-33-7 involves rigorous spectroscopic validation, including NMR and mass spectrometry analyses. Researchers frequently inquire about storage recommendations, to which experts advise anhydrous conditions at controlled temperatures to preserve the compound's sulfonyl chloride integrity. Such technical details are crucial for laboratories implementing Good Manufacturing Practices (GMP) in synthetic workflows.

Emerging studies explore the compound's potential in catalysis and molecular imprinting technologies. Its structural features enable selective interactions with target analytes, making it valuable for sensor development – a hot topic in materials science forums. The cyano group's participation in click chemistry reactions further expands its utility in biomarker discovery, addressing contemporary challenges in diagnostic research.

Regulatory compliance for 2-Chloromethyl-5-cyano-4-nitrobenzenesulfonyl chloride focuses on proper handling protocols rather than usage restrictions. Safety data sheets emphasize standard laboratory precautions, reflecting its classification as a research chemical rather than a controlled substance. This distinction is important for international procurement, as evidenced by frequent regulatory queries in chemical sourcing databases.

The compound's synthetic versatility continues to inspire methodological innovations. Recent publications describe its application in flow chemistry systems, demonstrating compatibility with modern continuous manufacturing paradigms. Such advancements respond to the pharmaceutical industry's push toward Industry 4.0 adoption, where process intensification and automation are prioritized.

Analytical method development utilizing 1807201-33-7 frequently appears in chromatography discussions, particularly for analyzing polar compounds. Its derivatization capability enhances detection sensitivity in LC-MS applications, a technique dominating current metabolomics research. These applications align with the increasing focus on precision medicine, where advanced analytical tools are indispensable.

Future research directions for this compound may explore its photophysical properties given its conjugated system. Preliminary studies suggest potential in organic electronics, a field experiencing exponential growth due to demands for flexible and sustainable electronic components. Such interdisciplinary applications underscore the compound's relevance beyond traditional synthetic chemistry.

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